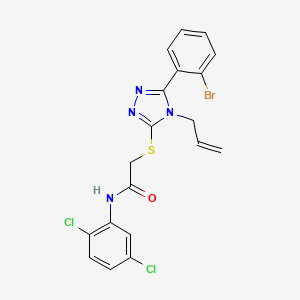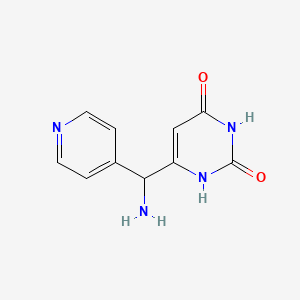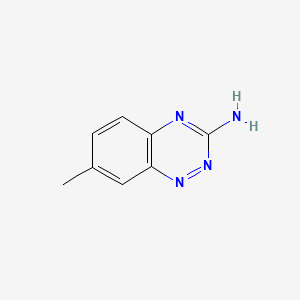![molecular formula C6H3N5 B11773748 [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile](/img/structure/B11773748.png)
[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile: is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with a nitrile group attached at the 5-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance further enhance its synthetic utility .
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrile group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits significant biological activities, including acting as inhibitors for various enzymes and receptors.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, affecting various biological processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[1,5-a]pyrazine
- [1,2,4]Triazolo[4,3-b]pyridazine
Comparison: Compared to similar compounds, [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile is unique due to its specific structural features and the presence of the nitrile group at the 5-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C6H3N5 |
|---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-2-8-3-6-9-4-10-11(5)6/h2-4H |
InChI Key |
AXDZRBODVUMDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC=N2)C=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


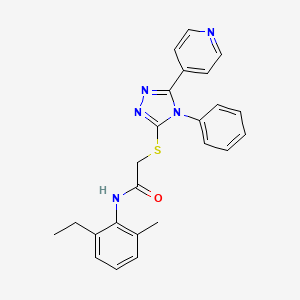
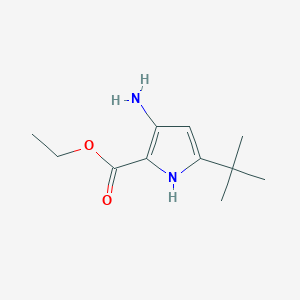

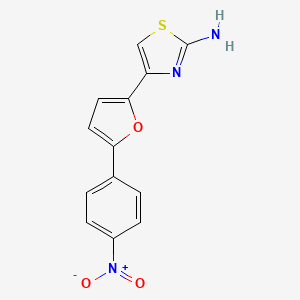
![Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773693.png)
![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
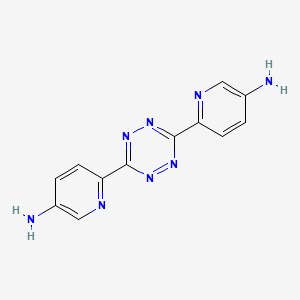
![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
